molecular formula C15H12ClNO4 B5317365 5-{[(4-chlorophenyl)acetyl]amino}-2-hydroxybenzoic acid

5-{[(4-chlorophenyl)acetyl]amino}-2-hydroxybenzoic acid

Cat. No.: B5317365
M. Wt: 305.71 g/mol
InChI Key: KJWWRRLYGZBRRG-UHFFFAOYSA-N
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Description

5-{[(4-chlorophenyl)acetyl]amino}-2-hydroxybenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a chlorophenyl group, an acetylamino group, and a hydroxybenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4-chlorophenyl)acetyl]amino}-2-hydroxybenzoic acid typically involves the following steps:

    Acylation Reaction: The starting material, 4-chlorophenylacetic acid, is reacted with acetic anhydride in the presence of a catalyst such as pyridine to form 4-chlorophenylacetyl chloride.

    Amidation Reaction: The 4-chlorophenylacetyl chloride is then reacted with 2-amino-5-hydroxybenzoic acid in the presence of a base such as triethylamine to form the desired product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-{[(4-chlorophenyl)acetyl]amino}-2-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-{[(4-chlorophenyl)acetyl]amino}-2-hydroxybenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-{[(4-chlorophenyl)acetyl]amino}-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors involved in biological processes.

    Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(4-chlorophenyl)acetyl]amino}-2-hydroxybenzoic acid
  • 5-{[(4-bromophenyl)acetyl]amino}-2-hydroxybenzoic acid
  • 5-{[(4-methylphenyl)acetyl]amino}-2-hydroxybenzoic acid

Uniqueness

5-{[(4-chlorophenyl)acetyl]amino}-2-hydroxybenzoic acid is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it distinct from its analogs with different substituents.

Properties

IUPAC Name

5-[[2-(4-chlorophenyl)acetyl]amino]-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO4/c16-10-3-1-9(2-4-10)7-14(19)17-11-5-6-13(18)12(8-11)15(20)21/h1-6,8,18H,7H2,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWWRRLYGZBRRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=CC(=C(C=C2)O)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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